5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide
Overview
Description
The compound “5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system .
Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Scientific Research Applications
Hydrogen-Bonding Networks and Structural Analysis
Research by Ye and Tanski (2020) on the crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding network, forming a centrosymmetric dimer that is linked into a two-dimensional sheet. This study underscores the significance of structural analysis in understanding the intermolecular interactions and packing patterns of fluorinated pyridines, which could be relevant for designing new materials or pharmaceuticals (Ye & Tanski, 2020).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, demonstrating the chemical versatility and potential pharmacological relevance of trifluoromethylated compounds. The orthogonal intramolecular C–F···C=O interaction observed suggests these compounds' utility in designing drugs with improved efficacy and stability (Sukach et al., 2015).
Biomimetic Electron Transfer
A study by Lukas et al. (2002) on biomimetic electron transfer using low-energy excited states of a green perylene-based analogue of chlorophyll a highlights the potential of such compounds in solar energy conversion and photosynthesis research. This work illustrates the applicability of fluorinated compounds in renewable energy technologies (Lukas et al., 2002).
Synthesis and Characterization of Materials
Zhang et al. (2007) synthesized and characterized soluble polyimides derived from a compound containing both pyridine and fluorine, showcasing the applications of such compounds in developing new materials with excellent solubility, thermal stability, and dielectric properties (Zhang et al., 2007).
Future Directions
The development of new agrochemicals and pharmaceuticals involving TFMP derivatives is an active area of research. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .
Pharmacokinetics
It is known that the physicochemical properties of trifluoromethylpyridine derivatives can influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various biological effects, depending on their specific structure and application .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridine derivatives can influence their stability and efficacy .
Biochemical Analysis
Biochemical Properties
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through its chloro and trifluoromethyl groups, which can form strong bonds with the active sites of enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, this compound can affect cell signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function. This binding interaction is facilitated by the chloro and trifluoromethyl groups, which can form strong bonds with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as the citric acid cycle and oxidative phosphorylation . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and biochemical reactions.
Properties
IUPAC Name |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNSMOXUDATSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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